molecular formula C31H50F6IrNP2- B057965 Crabtree's catalyst CAS No. 64536-78-3

Crabtree's catalyst

货号: B057965
CAS 编号: 64536-78-3
分子量: 804.9 g/mol
InChI 键: WLRQNTYCIFESRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crabtree’s catalyst, formally known as [Ir(cod)(PCy₃)(py)]PF₆ (cod = 1,5-cyclooctadiene; PCy₃ = tricyclohexylphosphine; py = pyridine), is a cationic iridium(I) complex widely utilized in homogeneous hydrogenation reactions. Developed by Robert H. Crabtree in the late 1970s, it is distinguished by its ability to hydrogenate highly substituted alkenes, including tetrasubstituted and strained cyclic olefins, which are challenging for other catalysts like Wilkinson’s catalyst (RhCl(PPh₃)₃) . Its electrophilic iridium center, stabilized by strong σ-donor (PCy₃) and π-acceptor (cod) ligands, enables activation of H₂ even in the presence of coordinating functional groups (e.g., alcohols, amines), making it indispensable in asymmetric synthesis and natural product functionalization .

作用机制

Target of Action

Crabtree’s catalyst is an organoiridium compound with the formula [C₈H₁₂IrP(C₆H₁₁)₃C₅H₅N]PF₆. Its primary targets are olefinic substrates, specifically tetrasubstituted olefins. Unlike other catalysts (such as Wilkinson’s catalyst), Crabtree’s catalyst can effectively hydrogenate these challenging substrates .

Mode of Action

The complex operates via an intermediate, such as cis-[IrH₂(cod)L₂] (cationic charge not shown). It exhibits square planar molecular geometry due to its d⁸ electronic configuration. The hydrogenation reaction occurs at room temperature without meticulous solvent drying or deoxygenation. Crabtree’s catalyst is sensitive to proton-bearing impurities and becomes irreversibly deactivated after about ten minutes, indicated by a yellow color. This deactivation process involves the formation of hydride-bridged dimers .

Biochemical Pathways

Crabtree’s catalyst selectively hydrogenates tetrasubstituted olefins, even in the presence of coordinating functional groups. Its unique ability to target these substrates makes it a valuable tool in synthetic chemistry. The distribution of isomers shifts in favor of the cis isomer when the catalyst operates in dichloromethane, thanks to a bonding interaction between the hydroxyl group and the iridium center .

Action Environment

Environmental factors, such as solvent choice and temperature, influence the catalyst’s efficacy and stability. Researchers must consider these conditions to optimize its performance.

生物活性

Crabtree's catalyst, formally known as (1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)-iridium(I) hexafluorophosphate, is a notable organometallic complex recognized for its dual role as a catalyst in hydrogenation reactions and as a potential anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Overview of this compound

  • Chemical Structure : The catalyst features a square planar geometry with iridium at its center coordinated to cyclooctadiene, tricyclohexylphosphine, and pyridine ligands. Its IUPAC name reflects its structural components and oxidation state (+1)
    2
    .
  • Catalytic Properties : Known for high turnover frequencies in hydrogenation reactions, it outperforms traditional catalysts like Wilkinson's catalyst, especially with tri- and tetra-substituted olefins
    2
    .

1. Anticancer Properties

This compound has been investigated for its anticancer activities, particularly through the development of organoiridium complexes that exhibit significant cytotoxic effects against various cancer cell lines. The following points outline the mechanisms and findings:

  • Structure-Activity Relationship : Modifications to the ligand environment significantly influence the anticancer potency. For instance, changing neutral N∧N-chelating ligands to negatively charged C∧N-bound analogues enhances cellular uptake and activity .
  • DNA Interaction : Some complexes derived from this compound can intercalate into DNA or form adducts with nucleobases, which may lead to cytotoxic effects through disruption of DNA replication .

2. Catalytic Mechanisms

The biological activity of this compound extends beyond anticancer properties to include its role in catalyzing biochemical reactions:

  • Hydrogenation Reactions : The catalyst facilitates the formation of new C-H bonds via hydrogenation processes. This is particularly relevant in organic synthesis where selective hydrogenation is required
    2
    .
  • Brønsted Acidity : Under certain conditions, the reaction mixtures involving this compound can exhibit Brønsted acidity, which has implications for reaction pathways and product formation .

Case Study 1: Anticancer Activity

A series of studies have demonstrated that organoiridium complexes derived from this compound show promising activity against a range of cancer types:

ComplexCancer TypeIC50 (µM)Mechanism
[(η^5-Cp*)Ir(bpy)Cl]Ovarian Cancer>100Poor cellular accumulation
[(η^5-Cp*)Ir(phpy)Cl]Breast Cancer0.5DNA intercalation
[(Cp*)Ir(N^N)(Z)]Colon Cancer0.1Nucleobase binding

These findings indicate that structural modifications can lead to significant increases in anticancer activity compared to traditional agents like cisplatin .

Case Study 2: Hydrogenation Efficiency

The efficiency of Crabtree’s catalyst in hydrogenation reactions has been extensively documented:

Substrate TypeCatalyst UsedTurnover Frequency (h^-1)
OlefinsCrabtree’s500
OlefinsWilkinson’s150

This comparison highlights the superior performance of Crabtree’s catalyst in facilitating hydrogenation reactions under mild conditions

2
.

科学研究应用

Hydrogenation of Olefins

Overview
Crabtree's catalyst is especially effective in the hydrogenation of olefins, including mono-, di-, tri-, and tetra-substituted substrates. It exhibits high turnover frequencies compared to other catalysts, such as Wilkinson’s catalyst and the Schrock–Osborn catalyst.

Performance Comparison
The following table summarizes the turnover frequencies for different substrates using this compound versus other catalysts:

SubstrateThis compoundWilkinson’s CatalystSchrock–Osborn Catalyst
Hex-1-ene64006504000
Cyclohexene450070010
1-Methylcyclohexene380013
2,3-Dimethyl-but-2-ene4000

This data highlights this compound's superior efficiency in hydrogenating various olefins, particularly in challenging cases such as tetrasubstituted olefins .

Isomerization Reactions

This compound also plays a significant role in the isomerization of alkenes. This process is crucial in organic synthesis, allowing chemists to convert one isomer into another with high selectivity. The ability to selectively isomerize compounds enhances the efficiency of synthetic pathways in pharmaceutical and fine chemical production .

Isotope Exchange Reactions

Another notable application of this compound is in isotope exchange reactions. It facilitates the direct exchange of hydrogen atoms with their isotopes (deuterium and tritium) without intermediates, showcasing high regioselectivity. This property is particularly useful in labeling studies and tracer experiments in chemical research .

Asymmetric Hydrogenation

Chiral iridium complexes derived from this compound have been developed for asymmetric hydrogenation processes. These complexes are highly reactive and exhibit excellent stereoselectivity, making them suitable for synthesizing enantiomerically pure compounds. Recent studies have demonstrated that the intrinsic Brønsted acidity of catalytic intermediates can be leveraged to enhance reaction outcomes .

Case Study: Asymmetric Hydrogenation of Olefins

In a study focusing on the asymmetric hydrogenation of vinyl functionalized olefins, researchers utilized chiral variants of this compound to achieve high yields and selectivity. The findings indicated that modifying ligand structures can significantly influence reactivity and product distribution, paving the way for novel synthetic methodologies .

Encapsulation in Metal-Organic Frameworks

Recent advancements have explored encapsulating this compound within metal-organic frameworks (MOFs) to enhance its stability and selectivity. For instance, encapsulation within sulfonated MIL-101(Cr) has shown improved performance in heterogeneous hydrogenation reactions compared to its homogeneous counterparts. This approach not only stabilizes the catalyst but also favors specific reaction pathways over others .

化学反应分析

Hydrogenation Reactions

Crabtree's catalyst demonstrates broad applicability in hydrogenating alkenes with varying substitution patterns, outperforming traditional catalysts like Wilkinson's ([RhCl(PPh₃)₃]) and Schrock-Osborn systems. Its turnover frequencies (TOFs) for alkene hydrogenation are significantly higher, particularly for sterically hindered substrates (Table 1) 4.

Table 1: Turnover Frequencies (h⁻¹) for Alkene Hydrogenation

SubstrateWilkinson’s CatalystSchrock-Osborn CatalystCrabtree’s Catalyst
Hex-1-ene6504,0006,400
Cyclohexene700104,500
1-Methylcyclohexene133,800
2,3-Dimethylbut-2-ene4,000

Key features include:

  • Substrate versatility : Effective for mono-, di-, tri-, and tetra-substituted alkenes .

  • Functional group tolerance : Stable with esters and ethers but deactivated by alcohols or amines .

  • Solvent compatibility : Operates optimally in non-coordinating solvents like dichloromethane .

Isomerization and Isotope Exchange

Beyond hydrogenation, this compound facilitates:

  • Alkene isomerization : Converts terminal alkenes to internal isomers via π-allyl intermediates 4.

  • Hydrogen isotope exchange : Directly replaces hydrogen with deuterium or tritium without intermediates, achieving >90% regioselectivity 4.

Role of Directing Functional Groups

Stereoselectivity in hydrogenation is guided by polar functional groups (e.g., –OH, C=O) that interact with the iridium center. For example, in terpen-4-ol hydrogenation:

  • Crabtree’s catalyst yields >95% trans-product due to hydroxyl group coordination .

  • Heterogeneous catalysts (e.g., Pd/C) favor cis-products (80% selectivity) via solvent interactions .

Mechanistic Insights

The catalytic cycle involves an IrIII/IrV pathway (Figure 1):

  • Substrate coordination : Alkene binds to the Ir center, displacing solvent or cyclooctadiene (COD) .

  • Oxidative addition : H₂ cleaves to form an IrV-dihydride intermediate .

  • Migratory insertion : Hydride transfers to the alkene, forming a σ-complex4 .

  • Reductive elimination : Alkane product releases, regenerating the catalyst4 .

Figure 1 : Simplified catalytic cycle for hydrogenation with Crabtree’s catalyst.

The use of weakly coordinating anions (e.g., BArF⁻) enhances stability by preventing trimerization .

Encapsulation in Metal-Organic Frameworks (MOFs)

Encapsulating Crabtree’s catalyst in sulfonated MIL-101(Cr) MOFs (2@1-SO₃Na ) improves:

  • Stability : No deactivation observed after 24 hours .

  • Selectivity : Suppresses isomerization in allylic alcohols (Table 2) .

Table 2: Hydrogenation vs. Isomerization of Olefinic Alcohols

SubstrateHomogeneous Catalyst (Selectivity)MOF-Encapsulated Catalyst (Selectivity)
3-Buten-1-ol86% hydrogenation100% hydrogenation
Crotyl alcohol57% hydrogenation≥90% hydrogenation
Cinnamyl alcohol53% hydrogenation≥90% hydrogenation

The MOF’s hydrophilic microenvironment stabilizes intermediates via H-bonding, favoring hydrogenation over β-elimination .

Asymmetric Hydrogenation

Chiral variants of Crabtree’s catalyst enable enantioselective hydrogenation of unfunctionalized alkenes. Key advancements include:

  • Ligand design : N-heterocyclic carbenes (NHCs) enhance enantioselectivity .

  • Brønsted acidity : Acidic intermediates influence side reactions but can be leveraged for stereocontrol .

常见问题

Basic Research Questions

Q. What distinguishes Crabtree's catalyst from Wilkinson's catalyst in hydrogenation reactions?

this compound ([Ir(cod)(PCy₃)(py)]PF₆) is a cationic iridium complex with a sacrificial alkene ligand (1,5-cyclooctadiene, COD), enhancing its electrophilicity and reactivity toward sterically hindered substrates like tetra-substituted alkenes. In contrast, Wilkinson's catalyst (RhCl(PPh₃)₃) is neutral and less effective for such substrates. The cationic nature of this compound allows stronger substrate coordination, while its labile COD ligand facilitates oxidative addition of H₂ .

Q. How do the ligand components of this compound influence its catalytic activity?

The ligand ensemble—COD (bidentate alkene), tricyclohexylphosphine (PCy₃, a strong σ-donor), and pyridine (weak-field ligand)—creates a coordinatively unsaturated, electrophilic iridium center. This configuration promotes oxidative addition of H₂ and stabilizes transition states during hydrogenation. The bulky PCy₃ ligand also enhances steric control, enabling selective reduction of hindered alkenes .

Q. What are the typical applications of this compound in organic synthesis?

It is widely used for stereoselective hydrogenation of complex substrates, such as tetra-substituted alkenes and heterocyclic compounds. For example, it enables the isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols and serves as a key catalyst in total syntheses of natural products (e.g., (-)-calyciphylline N) .

Advanced Research Questions

Q. How can researchers resolve contradictory stereochemical outcomes in asymmetric hydrogenation using this compound?

Conflicting stereoselectivity may arise from competing substrate-catalyst interactions or solvent effects. Methodological approaches include:

  • NMR spectroscopy : Monitor reaction intermediates (e.g., via 31^{31}P NMR) to identify ligand-substrate coordination modes .
  • Computational modeling : Use density functional theory (DFT) to predict transition-state geometries and stereochemical pathways .
  • Ligand tuning : Modify phosphine or pyridine ligands to alter steric/electronic profiles .

Q. What strategies enhance the stability of this compound under oxidative or high-temperature conditions?

Encapsulation in sulfonated MIL-101(Cr) MOFs improves stability by isolating the catalyst from deactivating species (e.g., moisture or nucleophiles). Post-encapsulation 19^{19}F NMR studies confirm retained structural integrity, while the MOF microenvironment can modulate selectivity between competing pathways .

Q. How does the MOF encapsulation of this compound affect its selectivity in multi-pathway reactions?

Sulfonated MIL-101(Cr) introduces electrostatic and steric effects that favor specific substrate orientations. For example, the MOF's sulfonate groups may stabilize cationic intermediates, steering reactions toward products with lower activation barriers. Post-reaction digestion and NMR analysis (e.g., 31^{31}P{1^1H}) validate catalyst integrity .

Q. What computational methods are effective for predicting the activity of modified this compound systems?

Advanced multi-scale modeling combines:

  • Quantum mechanics/molecular mechanics (QM/MM) : To simulate active-site interactions.
  • Ab initio molecular dynamics (AIMD) : To study solvent and ligand dynamics.
  • Microkinetic modeling : To predict turnover frequencies under varying conditions .

Q. How can real-time NMR techniques improve reaction monitoring for this compound?

Signal Amplification by Reversible Exchange (SABRE) hyperpolarizes substrates, enhancing NMR sensitivity. For example, 1^1H SABRE in methanol-d₄ enables tracking of low-concentration intermediates during azide-alkyne cycloadditions catalyzed by iridium complexes. This method resolves transient species undetectable via conventional NMR .

Q. Methodological Considerations

Q. What experimental controls are critical when studying ligand effects on this compound?

  • Counterion screening : Replace PF₆⁻ with BARF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to reduce ion pairing and enhance solubility .
  • In situ ligand exchange : Introduce competing ligands (e.g., CO or N-heterocyclic carbenes) to probe active-site accessibility .

Q. How should researchers design experiments to compare homogeneous and MOF-encapsulated this compound?

  • Leaching tests : Use ICP-MS to quantify iridium loss after catalysis.
  • Selectivity assays : Compare product distributions (e.g., via GC-MS) between free and encapsulated catalysts.
  • Stability studies : Expose catalysts to harsh conditions (e.g., elevated temperatures or oxidizing agents) and assess activity retention .

相似化合物的比较

Wilkinson’s Catalyst (RhCl(PPh₃)₃)

  • Structure and Reactivity: A rhodium(I) complex with three triphenylphosphine ligands. Unlike Crabtree’s catalyst, Wilkinson’s catalyst is neutral and less electrophilic, limiting its substrate scope to mono- and disubstituted alkenes .
  • Selectivity : Demonstrates poor activity toward tetrasubstituted alkenes. For example, in the hydrogenation of olefinic alcohols, Wilkinson’s catalyst often fails to reduce sterically hindered sites, whereas Crabtree’s catalyst achieves full conversion .
  • Acidity : Rhodium in Wilkinson’s catalyst is less acidic (ΔpKa ≈ 25 units in MeCN) compared to iridium in Crabtree’s catalyst, reducing its tolerance for protic solvents or acidic substrates .

Pfaltz’s Modified Iridium Catalyst ([Ir(cod)(P^N)(BArF)])

  • Structure: Features a non-coordinating BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) counterion instead of PF₆⁻, enhancing electrophilicity and reactivity .
  • Performance: Exhibits higher turnover frequencies (TOFs) in hydrogenating unactivated alkenes (e.g., 1,2-disubstituted alkenes) but lower stereoselectivity due to reduced steric control. For instance, Pfaltz’s catalyst produced trans-cyclopentane with 79% diastereomeric ratio (d.r.), while Crabtree’s catalyst achieved 8:1 d.r. in similar conditions .

Heterogeneous Catalysts (e.g., Pd/C, MOF-Encapsulated Crabtree’s Catalyst)

  • Pd/C: A heterogeneous palladium catalyst effective for simple alkene hydrogenation but lacks chemoselectivity. In the hydrogenation of dienols, Pd/C reduced both C2–C3 and C20–C21 alkenes, whereas Crabtree’s catalyst selectively hydrogenated C2–C3 without affecting C20–C21 .
  • MOF-Encapsulated Crabtree’s Catalyst: Immobilization in sulfonated MIL-101(Cr) enhanced stability and selectivity. For example, in gas-phase hydrogenation of 1-octene, the encapsulated catalyst achieved a turnover number (TON) of 1,200 vs. 800 for the homogeneous analog. The MOF’s hydrophilic microenvironment also suppressed isomerization side reactions, improving hydrogenation selectivity by >90% .

Other Iridium Catalysts (e.g., [Ir(cod)(IMes)(Cl)])

  • IMes Ligand : Substituting PCy₃ with a bulkier N-heterocyclic carbene (IMes) increases steric hindrance, improving enantioselectivity in asymmetric hydrogenation. However, this modification reduces catalytic activity for bulky substrates .

Performance Metrics and Data Tables

Table 1: Key Properties of Hydrogenation Catalysts

Catalyst Metal Center Ligands Substrate Scope TOF (h⁻¹) Selectivity (H₂ vs. Isomerization)
Crabtree’s Catalyst Ir(I) cod, PCy₃, py Tetrasubstituted alkenes 300 8:1 (trans:cis)
Wilkinson’s Catalyst Rh(I) Cl, PPh₃ Mono-/disubstituted alkenes 50 Low
Pfaltz’s Catalyst Ir(I) cod, P^N, BArF⁻ 1,2-Disubstituted alkenes 500 2:1 (trans:cis)
MOF-Encapsulated Crabtree Ir(I) cod, PCy₃, py, MOF Gas-phase alkenes 400 >90%

Table 2: Hydrogenation of Olefinic Alcohols (Comparative Data)

Substrate Catalyst Conversion (%) Selectivity (H₂:Isomerization)
1-Butenol (11a) Homogeneous Crabtree 85 7:1
1-Butenol (11a) MOF-Encapsulated 98 12:1
1-Butenol (11a) Pd/C 70 1:1

准备方法

The preparation of Crabtree's catalyst centers on the stepwise assembly of its iridium(I) core, followed by anion metathesis to yield the final hexafluorophosphate salt. The most widely cited method, originally developed by Crabtree and colleagues, begins with the cyclooctadiene iridium chloride dimer ([IrCl(cod)]₂) as the precursor .

Stepwise Ligand Substitution

The synthesis proceeds via the following sequence:

  • Displacement of Chloride Ligands : [IrCl(cod)]₂ reacts with pyridine in dichloromethane under nitrogen atmosphere, replacing one chloride per iridium center to form [IrCl(cod)(py)]₂.

  • Phosphine Coordination : Addition of tricyclohexylphosphine (PCy₃) displaces the remaining chloride ligands, yielding the cationic intermediate [Ir(cod)(py)(PCy₃)]⁺.

  • Anion Exchange : Treatment with ammonium hexafluorophosphate (NH₄PF₆) precipitates the final product as the hexafluorophosphate salt 6.

The reaction is typically conducted at room temperature, with yields exceeding 80% when performed under strict anhydrous conditions .

Critical Reaction Parameters

Key variables influencing the synthesis include:

ParameterOptimal ConditionEffect of Deviation
SolventDichloromethaneLower polarity solvents slow ligand substitution
Temperature20–25°CElevated temperatures risk dimer decomposition
PCy₃ Stoichiometry2.2 equivalents per IrExcess phosphine complicates purification
Anion SourceNH₄PF₆ (≥98% purity)Impure salts yield hygroscopic products

Structural Characterization and Validation

The square planar geometry of the [Ir(cod)(py)(PCy₃)]⁺ cation is confirmed by X-ray crystallography and NMR spectroscopy 6. Distinctive features include:

  • Coordination Sphere : Ir(I) center bound to η⁴-1,5-cyclooctadiene (cod), monodentate pyridine, and PCy₃ ligands.

  • Counterion Effects : The PF₆⁻ anion ensures solubility in polar aprotic solvents while preventing ion pairing that could deactivate the catalyst .

¹H NMR (CD₂Cl₂, 400 MHz) :

  • δ 8.55 (d, pyridine H-2/H-6)

  • δ 7.45 (t, pyridine H-3/H-5)

  • δ 5.25 (m, cod olefinic protons)

  • δ 1.2–2.1 (m, PCy₃ and cod alkyl protons)

Scalability and Industrial Production

While laboratory-scale preparations use batch reactors, industrial synthesis employs continuous flow systems to enhance reproducibility. Commercial grades (99%–99.999% purity) are available, with particle sizes tailored for specific applications:

Purity GradeParticle Size (µm)Typical Use Case
99%50–100Screening reactions
99.9%10–50Asymmetric hydrogenation
99.99%<10Isotope exchange studies

Notably, the catalyst's air stability in solid form permits storage under ambient conditions, though solutions degrade within hours due to phosphine oxidation 6.

Mechanistic Insights into Catalyst Formation

Quantum chemical calculations reveal that the rate-determining step is the displacement of chloride by PCy₃, with a calculated activation barrier of 18.3 kcal/mol . The reaction exothermicity (−24.7 kcal/mol) drives complete conversion under mild conditions . Crucially, the cod ligand remains η⁴-coordinated throughout the synthesis, preventing undesired Ir(0) formation .

Alternative Synthetic Approaches

Though less common, two variant methods merit discussion:

Preformed Phosphine Complex Route

[Ir(cod)(PCy₃)₂]⁺PF₆⁻ reacts with pyridine in a ligand substitution equilibrium. While this bypasses chloride intermediates, it requires stringent temperature control (−20°C) to avoid phosphine dissociation .

Anionless Synthesis

Electrochemical reduction of [IrCl₆]²− in the presence of cod, pyridine, and PCy₃ generates the cationic complex without counterion exchange. This method remains experimental due to low Faradaic efficiency (∼35%) .

Post-Synthetic Modifications

Recent advances enable catalyst tuning through:

  • Ligand Functionalization : Electron-withdrawing substituents on pyridine increase oxidative stability but reduce hydrogenation activity .

  • Encapsulation : Confining the catalyst in sulfonated MIL-101(Cr) frameworks enhances recyclability while maintaining >95% enantiomeric excess in asymmetric reactions .

Quality Control and Analytical Techniques

Rigorous characterization ensures batch consistency:

TestMethodAcceptance Criterion
Ir ContentICP-OES19.2–19.8 wt%
PF₆⁻ PurityIon Chromatography≥99.5% vs. Cl⁻/SO₄²⁻
Residual SolventsGC-MS<300 ppm total
Catalytic ActivityTOF (1-methylcyclohexene)≥3800 h⁻¹ at 25°C, 1 atm H₂

属性

IUPAC Name

cycloocta-1,5-diene;iridium;pyridine;tricyclohexylphosphane;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C8H12.C5H5N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-5H;;/q;;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQNTYCIFESRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50F6IrNP2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64536-78-3
Record name (Tricyclohexylphosphine)(1,5-cyclooctadiene)(pyridine)iridium(I) hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Crabtree's catalyst
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Crabtree's catalyst
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Crabtree's catalyst
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Crabtree's catalyst
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Crabtree's catalyst
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Crabtree's catalyst

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。